molecular formula C8H10N2O2 B13880044 4-Amino-2-(methylamino)benzoic acid

4-Amino-2-(methylamino)benzoic acid

Cat. No.: B13880044
M. Wt: 166.18 g/mol
InChI Key: FBTPSJNXDXUAJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2-(methylamino)benzoic acid is an organic compound with the molecular formula C8H10N2O2. It is a derivative of benzoic acid and features both an amino group and a methylamino group attached to the benzene ring. This compound is significant in various chemical and pharmaceutical applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(methylamino)benzoic acid can be achieved through several methods. One common approach involves the nitration of 2-methylbenzoic acid to form 2-methyl-4-nitrobenzoic acid, followed by reduction to yield 4-amino-2-methylbenzoic acid. The final step involves methylation of the amino group to obtain this compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale nitration and reduction processes. These processes are optimized for high yield and purity, often utilizing catalysts and controlled reaction conditions to ensure efficient conversion and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(methylamino)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-2-(methylamino)benzoic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-2-(methylamino)benzoic acid involves its interaction with various molecular targets. The compound can act as a substrate or inhibitor for specific enzymes, influencing metabolic pathways. Its effects are mediated through binding to active sites or altering enzyme conformation, thereby modulating biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2-(methylamino)benzoic acid is unique due to the presence of both amino and methylamino groups on the benzene ring. This dual functionality allows for diverse chemical reactions and applications, making it a valuable compound in various fields .

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

4-amino-2-(methylamino)benzoic acid

InChI

InChI=1S/C8H10N2O2/c1-10-7-4-5(9)2-3-6(7)8(11)12/h2-4,10H,9H2,1H3,(H,11,12)

InChI Key

FBTPSJNXDXUAJK-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=CC(=C1)N)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.